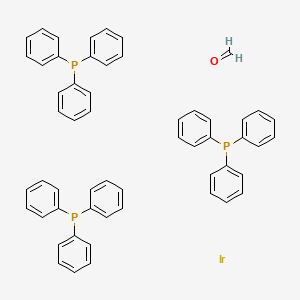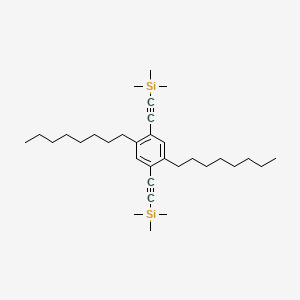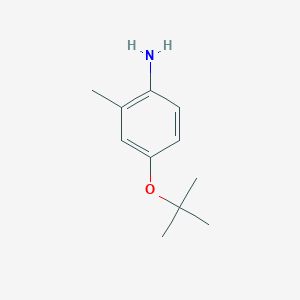
4-tert-Butoxy-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butoxy group and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 4-(tert-butoxy)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(tert-butoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can lead to the modulation of biological processes and the exertion of specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butoxy)phenylamine
- 2-Methylaniline
- tert-Butylamine
Uniqueness
4-(tert-Butoxy)-2-methylaniline is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
676366-01-1 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C11H17NO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3 |
Clave InChI |
FKTSJBFQWWUQOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


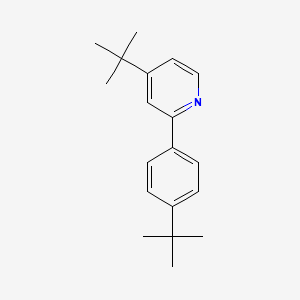
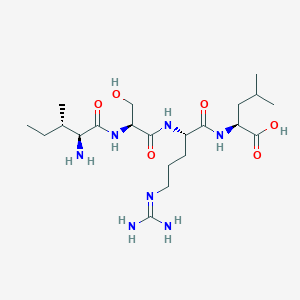
![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
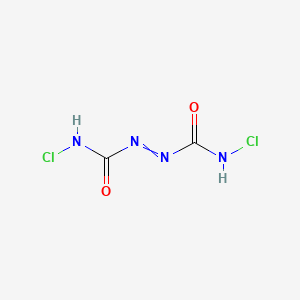
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
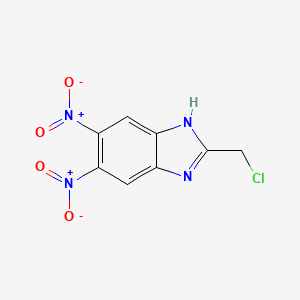
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
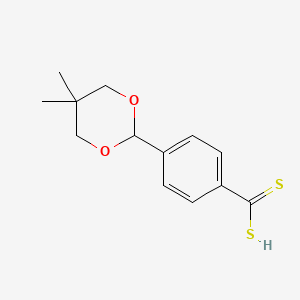
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
